molecular formula C4H3N3 B14284709 2-Diazo-2H-pyrrole CAS No. 132501-76-9

2-Diazo-2H-pyrrole

Cat. No.: B14284709
CAS No.: 132501-76-9
M. Wt: 93.09 g/mol
InChI Key: ZXFWQRRQKYBTQV-UHFFFAOYSA-N
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Description

2-Diazopyrrole is a heterocyclic compound characterized by the presence of a diazo group (-N=N-) attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Diazopyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with diazomethane under controlled conditions.

Industrial Production Methods: Industrial production of 2-diazopyrrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Diazopyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Photochemical Reactions: Typically involve the use of UV light and solvents like acetonitrile or dichloromethane.

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products:

    Photochemical Reactions: 2-Substituted pyrroles.

    Nucleophilic Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-Diazopyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-diazopyrrole primarily involves the formation of reactive intermediates, such as carbenes, upon exposure to light. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the generation of biologically active compounds .

Comparison with Similar Compounds

  • 2-Diazo-3-cyano-4-methyl-5-phenylpyrrole
  • 2-Triazenopyrroles
  • Ethyl diazoacetate

Comparison: 2-Diazopyrrole is unique due to its ability to form reactive carbenes upon photolysis, which is not a common feature among all diazo compounds. Additionally, its application in the synthesis of 2-substituted pyrroles sets it apart from other similar compounds .

Properties

CAS No.

132501-76-9

Molecular Formula

C4H3N3

Molecular Weight

93.09 g/mol

IUPAC Name

2-diazopyrrole

InChI

InChI=1S/C4H3N3/c5-7-4-2-1-3-6-4/h1-3H

InChI Key

ZXFWQRRQKYBTQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+]=[N-])N=C1

Origin of Product

United States

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